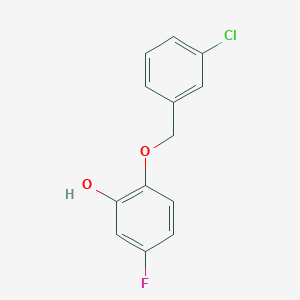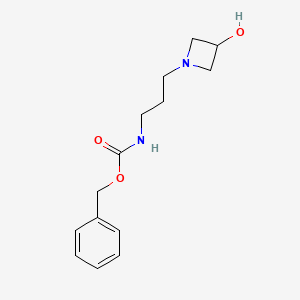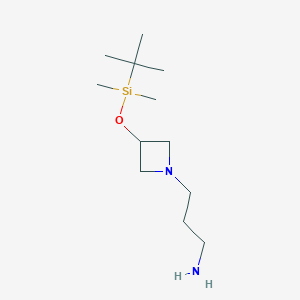
3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine is a chemical compound that features a unique structure combining an azetidine ring with a tert-butyldimethylsilanyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and optimizing reaction conditions for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The tert-butyldimethylsilanyloxy group provides steric protection and can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: A related compound with similar protective groups but different functional groups.
3-(tert-Butyldimethylsiloxy)propanol: Another compound with a similar silyl-protected hydroxyl group but lacking the azetidine ring.
Uniqueness
3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine is unique due to the combination of the azetidine ring and the tert-butyldimethylsilanyloxy group, which imparts specific chemical properties and potential biological activities not found in other similar compounds.
Properties
IUPAC Name |
3-[3-[tert-butyl(dimethyl)silyl]oxyazetidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2OSi/c1-12(2,3)16(4,5)15-11-9-14(10-11)8-6-7-13/h11H,6-10,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTXZNFHDZAZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN(C1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
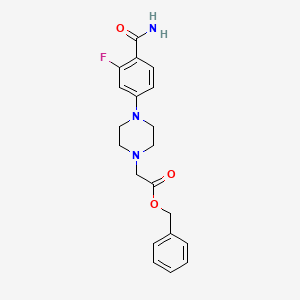
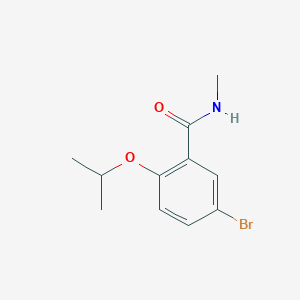
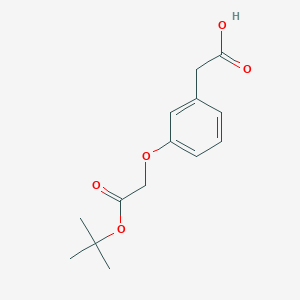
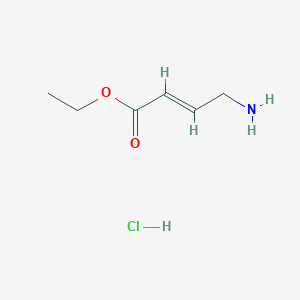
![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine](/img/structure/B8130558.png)
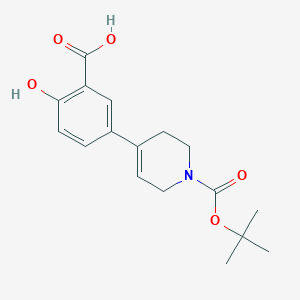
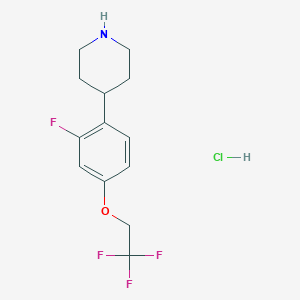
![Ethanesulfonic acid [3-bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-amide](/img/structure/B8130600.png)
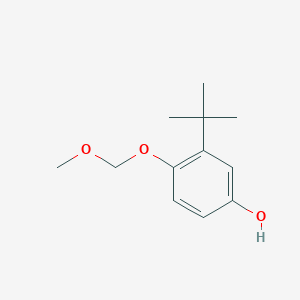
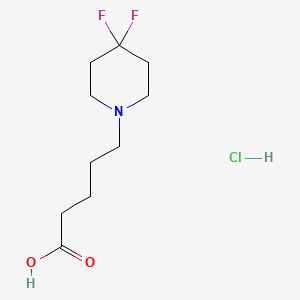
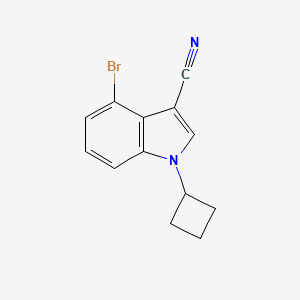
![1-{4-[(ethylamino)carbonyl]phenyl}-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B8130623.png)
